molecular formula C11H14N2OS B13215274 6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde

6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde

Cat. No.: B13215274
M. Wt: 222.31 g/mol
InChI Key: GGAKDDIAMKMJDA-UHFFFAOYSA-N
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Description

6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2OS It is characterized by the presence of a pyridine ring substituted with a pyrrolidine ring and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aldehyde group, converting it to the corresponding alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine and pyridine rings play a crucial role in its binding affinity and specificity. The methylsulfanyl group may contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

  • 6-(1-Pyrrolidinyl)nicotinaldehyde
  • 6-(1-Pyrrolidinyl)pyridine-3-carboxaldehyde
  • 3-Pyridinecarboxaldehyde, 6-(1-pyrrolidinyl)-

Comparison: 6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

6-(3-methylsulfanylpyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-15-10-4-5-13(7-10)11-3-2-9(8-14)6-12-11/h2-3,6,8,10H,4-5,7H2,1H3

InChI Key

GGAKDDIAMKMJDA-UHFFFAOYSA-N

Canonical SMILES

CSC1CCN(C1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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